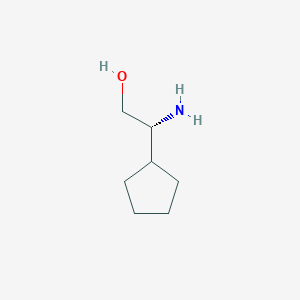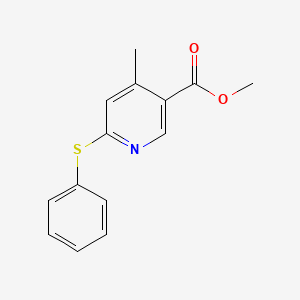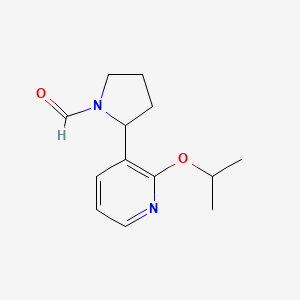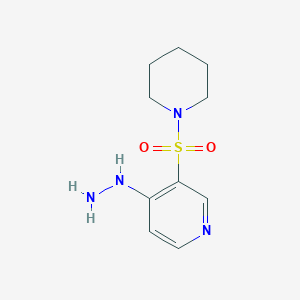
4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C₁₀H₁₆N₄O₂S and a molecular weight of 256.33 g/mol This compound features a pyridine ring substituted with a hydrazinyl group at the 4-position and a piperidin-1-ylsulfonyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine, which undergoes a nucleophilic substitution reaction with piperidine to form 3-(piperidin-1-yl)pyridine.
Sulfonylation: The intermediate 3-(piperidin-1-yl)pyridine is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, to yield 3-(piperidin-1-ylsulfonyl)pyridine.
Hydrazination: Finally, the sulfonylated intermediate is treated with hydrazine hydrate to introduce the hydrazinyl group at the 4-position, resulting in the formation of this compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The piperidin-1-ylsulfonyl group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(Piperidin-1-ylsulfonyl)pyridine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
4-Hydrazinylpyridine: Lacks the piperidin-1-ylsulfonyl group, which may reduce its binding affinity in biological assays.
Uniqueness
4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine is unique due to the presence of both hydrazinyl and piperidin-1-ylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.
属性
分子式 |
C10H16N4O2S |
|---|---|
分子量 |
256.33 g/mol |
IUPAC 名称 |
(3-piperidin-1-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C10H16N4O2S/c11-13-9-4-5-12-8-10(9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,11H2,(H,12,13) |
InChI 键 |
UAMCZXHIDOXRQY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)
![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)
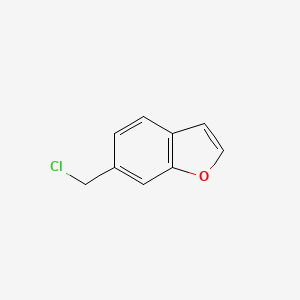
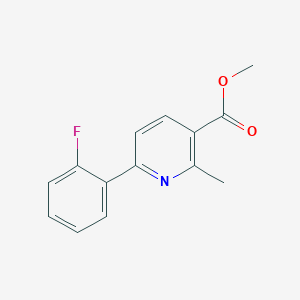
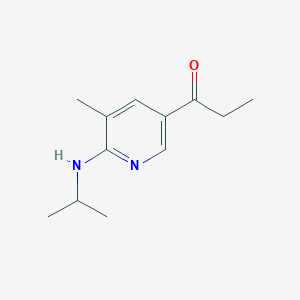
![7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)
![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)
